molecular formula C11H18N2 B13493160 (S)-N2,N2-dimethyl-3-phenylpropane-1,2-diamine

(S)-N2,N2-dimethyl-3-phenylpropane-1,2-diamine

Cat. No.: B13493160
M. Wt: 178.27 g/mol
InChI Key: UNKNAPRNXOMOJQ-NSHDSACASA-N
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Description

[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine can be achieved through reductive amination. This process involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride and sodium triacetoxyborohydride . The reaction is typically carried out in solvents such as methanol or tetrahydrofuran, and may require the presence of an acid catalyst like acetic acid to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is unique due to its specific structural features, including the presence of both an amino group and a phenyl group on the same carbon backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(2S)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-13(2)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m0/s1

InChI Key

UNKNAPRNXOMOJQ-NSHDSACASA-N

Isomeric SMILES

CN(C)[C@@H](CC1=CC=CC=C1)CN

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)CN

Origin of Product

United States

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